N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide
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Description
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C21H19ClFN5O2 and its molecular weight is 427.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been widely employed in drugs . These drugs often target various receptors in the body, contributing to their wide range of biological and pharmaceutical activity .
Mode of Action
It’s worth noting that similar compounds, such as piperazine derivatives, often interact with their targets through various mechanisms, including cyclization reactions .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a variety of biochemical pathways.
Result of Action
Similar compounds have shown significant activity against various diseases, suggesting that they may have notable molecular and cellular effects .
Biological Activity
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is a synthetic compound that incorporates a triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring , which enhances its biological activity.
- A piperidine group , contributing to its pharmacological properties.
- A fluorobenzamide moiety , which may influence its binding affinity and stability.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing potential applications in antimicrobial and anticancer therapies.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies on similar triazole compounds demonstrated potent activity against various pathogens:
- Trypanocidal Activity : Triazole analogs showed IC50 values significantly lower than traditional treatments, indicating their potential as effective agents against Trypanosoma cruzi .
Compound | IC50 (µM) | Activity |
---|---|---|
1d | 0.21 | Trypanocidal |
1f | 1.23 | Trypanocidal |
1g | 2.28 | Trypanocidal |
Anticancer Activity
Several studies have evaluated the anticancer properties of triazole-based compounds:
- A study demonstrated that triazole derivatives could inhibit cell growth across multiple cancer cell lines with IC50 values ranging from 1.02 to 74.28 µM .
- Specific compounds have shown cytotoxic effects leading to cell cycle arrest in the G0/G1 phase.
Compound | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Compound 16 | MCF-7 | 10.00 | Cytotoxicity |
Compound 17 | HT-29 | 5.00 | Cell cycle arrest |
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
- Apoptotic Induction : Some derivatives have been shown to activate caspases and down-regulate anti-apoptotic proteins like Bcl2, promoting apoptosis in cancer cells .
Case Studies and Research Findings
A variety of studies have provided insights into the biological efficacy of related triazole compounds:
- Antioxidant Properties : Compounds have been tested for their ability to scavenge free radicals, demonstrating promising antioxidant activity at concentrations as low as 10 µM .
Compound | DPPH Scavenging (%) |
---|---|
3g | 70.6 |
3h | 73.5 |
Properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O2/c22-14-4-3-5-16(12-14)28-13-19(25-26-28)21(30)27-10-8-15(9-11-27)24-20(29)17-6-1-2-7-18(17)23/h1-7,12-13,15H,8-11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMWQNQWWWEDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.